{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
Description
Properties
CAS No. |
920982-24-7 |
|---|---|
Molecular Formula |
C23H21NO5S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[9-(4-propylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C23H21NO5S/c1-2-5-16-8-11-18(12-9-16)30(27,28)24-21-7-4-3-6-19(21)20-13-10-17(14-22(20)24)29-15-23(25)26/h3-4,6-14H,2,5,15H2,1H3,(H,25,26) |
InChI Key |
RBBNVYWJKJXKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C=C(C=C4)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 4-Propylbenzene
The first step involves the sulfonation of 4-propylbenzene to form the corresponding sulfonic acid derivative. This reaction typically uses concentrated sulfuric acid or chlorosulfonic acid as the sulfonating agent.
- Reagents : 4-propylbenzene, concentrated sulfuric acid
- Temperature : 50–70 °C
- Duration : 2–4 hours
Synthesis of Carbazole Derivative
Next, the carbazole moiety can be synthesized via cyclization reactions involving appropriate precursors such as phenylhydrazine and an aldehyde.
- Reagents : Phenylhydrazine, aldehyde (e.g., 2-bromobenzaldehyde)
- Temperature : Reflux in ethanol
- Duration : 6–12 hours
Etherification Reaction
In this step, the sulfonated 4-propylbenzene is reacted with the carbazole derivative to form an ether linkage.
- Reagents : Sulfonated 4-propylbenzene, carbazole derivative, base (e.g., potassium carbonate)
- Temperature : Reflux in DMF or DMSO
- Duration : 12–24 hours
Carboxylation
Finally, the etherified product undergoes carboxylation to yield {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid.
- Reagents : Carbon dioxide, base (e.g., sodium hydroxide)
- Temperature : Elevated pressure (if necessary)
- Duration : Several hours depending on the conditions used
The overall yield of the synthesis can vary significantly based on reaction conditions and purification methods employed. Typical yields range from 30% to 70%. Purification techniques such as recrystallization or chromatography (e.g., HPLC) are often necessary to isolate the desired product from by-products.
| Step | Reagents | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Sulfonation | 4-propylbenzene, H₂SO₄ | 50–70 °C | 2–4 hours | Variable |
| Carbazole Synthesis | Phenylhydrazine, aldehyde | Reflux | 6–12 hours | Variable |
| Etherification | Sulfonated product, carbazole derivative | Reflux | 12–24 hours | Variable |
| Carboxylation | CO₂, NaOH | Elevated pressure | Several hours | Variable |
The preparation of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves a multi-step synthetic route that requires careful selection of reagents and conditions to optimize yield and purity. Further research into alternative methods or modifications may enhance efficiency and reduce costs in large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbazole core or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
The compound {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a specialized chemical with diverse applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly as a modulator of biological pathways. Its structure allows it to interact with various biological receptors and enzymes, making it a candidate for drug development.
Case Study: G Protein-Coupled Receptors
Research indicates that compounds similar to {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can act on G protein-coupled receptors (GPCRs), which are critical in many physiological processes. The modulation of GPCR activity can lead to significant therapeutic outcomes in conditions such as heart disease and metabolic disorders .
Transport Mechanisms
The compound has shown promise in studies related to ATP-binding cassette (ABC) transporters, which are essential for the transport of various molecules across cellular membranes. Modulators of these transporters can influence drug absorption and resistance mechanisms in cancer cells .
Chemical Synthesis
In synthetic organic chemistry, {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid serves as an important intermediate in the synthesis of other complex molecules. Its unique functional groups enable chemists to modify its structure for various applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the carbazole core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-Propylbenzene sulfonyl, acetic acid | ~443.50* | Sulfonyl, ether, carboxylic acid |
| 2-(9H-Carbazol-9-yl)acetic Acid | None (parent structure) | 239.26 | Carboxylic acid |
| N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | Methylsulfonyl-aniline, ethyl linker | ~410.50 | Sulfonyl, amine, ethyl linker |
| CAY 10471 | Fluorophenyl sulfonamido, tetrahydrocarbazole | ~424.47 | Sulfonamide, tetrahydro ring |
*Estimated based on analogous structures.
Solubility and Physicochemical Properties
The 4-propylbenzene sulfonyl group likely reduces solubility in polar solvents compared to simpler derivatives. For example:
- Poly(2-(9H-carbazol-9-yl)acetic acid) exhibits high solubility in DMSO, THF, and NMP (>20 mg/mL) due to its polymeric flexibility and lack of bulky substituents .
- CAY 10471 and similar sulfonamide-containing compounds show moderate solubility in methanol/water mixtures, critical for pharmacological formulation .
- The target compound’s bulky hydrophobic group may necessitate solubilization strategies like co-solvents (e.g., DMSO) or micellar encapsulation.
Biological Activity
Introduction
The compound {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic molecule that combines a carbazole moiety with a propylbenzene sulfonyl group and an acetic acid functional group. This structural arrangement suggests potential for various biological activities, particularly in pharmacology. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C21H23NO5S
Molecular Weight: 397.49 g/mol
IUPAC Name: 9-(4-propylbenzenesulfonyl)-9H-carbazol-2-yloxy)acetic acid
The unique structure of this compound allows for diverse interactions within biological systems. The presence of the carbazole structure is notable for its applications in organic electronics and pharmaceuticals, while the sulfonyl group may enhance solubility and reactivity.
Biological Activity
The biological activity of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be predicted using structure-activity relationship (SAR) models. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Anti-inflammatory properties
- Anticancer activities
- Antibacterial effects
Antimicrobial Activity
Recent studies have shown that derivatives of carbazole, including those similar to {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid , exhibit significant antimicrobial activity. For instance, carbazole derivatives have been tested against multiple strains of bacteria and fungi, showing promising results in inhibiting growth:
| Microorganism | Compound Tested | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 4-[4-(benzylamino)butoxy]-9H-carbazole | 65% at 16 µg/mL |
| Candida albicans | 4-[4-(benzylamino)butoxy]-9H-carbazole | 60% at 64 µg/mL |
| Aspergillus flavus | 4-[4-(benzylamino)butoxy]-9H-carbazole | 65% at 64 µg/mL |
These findings indicate a strong potential for further exploration of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid as an antimicrobial agent.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of bacterial cell wall synthesis
- Disruption of microbial membrane integrity
- Interference with nucleic acid synthesis
These mechanisms are common among compounds with similar structural features, particularly those containing sulfonamide groups.
Case Studies and Research Findings
Several case studies have highlighted the promising biological activities associated with carbazole derivatives:
- Anticancer Activity: A study demonstrated that carbazole derivatives could inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
- Neuroprotective Effects: Research has indicated that certain carbazole derivatives can modulate neurotransmitter systems, providing neuroprotective benefits.
- Toxicity Assessment: Toxicity studies showed that while some derivatives exhibited antimicrobial activity, they also required careful evaluation to ensure safety in therapeutic applications.
Comparative Analysis
To understand the potential advantages of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid , it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Aminobenzenesulfonamide | Sulfonamide group | Antibacterial |
| Carbazole | Core structure | Anticancer, neuroprotective |
| Propylbenzene | Aliphatic chain | Solubilizing agent |
The combination of a carbazole core with a propylbenzene sulfonamide functionality may enhance both solubility and biological activity compared to simpler derivatives.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid, and how can reaction conditions be optimized?
- Methodology :
-
Reductive amination : Combine carbazole-9-acetaldehyde with sulfonated aromatic amines in a solvent like 1,2-dichloroethane, using sodium triacetoxyborohydride as a reducing agent. Optimize by adjusting stoichiometry (e.g., 1:1 molar ratio) and reaction time (e.g., 12 hours under N₂) .
-
Williamson ether synthesis : React 4,4′-sulfonyl diphenol with brominated carbazole derivatives (e.g., 9-(2-bromoethyl)-9H-carbazole) using anhydrous K₂CO₃ and 18-crown-6 in acetone. Yields improve with inert atmosphere and controlled temperature .
- Optimization :
-
Purify via column chromatography (e.g., Hexane/EtOAc) or recrystallization (e.g., MeOH/H₂O). Monitor purity using TLC and NMR .
Table 1: Synthetic Routes and Yields
Method Reagents/Conditions Yield Reference Reductive amination NaBH(OAc)₃, 1,2-dichloroethane, RT, 12h 79% Williamson ether K₂CO₃, 18-crown-6, acetone, reflux 67–85%
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Use SHELXL for refinement, particularly for analyzing hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings. For example, carbazole derivatives show coplanar tricyclic systems with dihedral angles <3° .
- Spectroscopy :
- NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and oxyacetic acid (δ ~3.8–4.2 ppm for CH₂) .
- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. What is the role of the oxyacetic acid moiety in modulating biological activity or receptor binding?
- SAR Insights :
-
The oxyacetic acid group enhances diuretic activity when positioned para to sulfonyl groups, as seen in thiazide-like diuretics. Substitutions at the α-carbon (e.g., methyl or ethyl) improve metabolic stability .
-
In thyromimetics, oxyacetic acid confers TRβ selectivity by forming hydrogen bonds with receptor pockets. Replacing it with propanoic acid reduces activity due to β-oxidation susceptibility .
Table 2: Structural Modifications and Biological Effects
Modification Biological Impact Reference Oxyacetic acid → Propanoic acid Reduced TRβ binding affinity Methyl group at α-carbon Enhanced diuretic potency
Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets like COX-1/2 or PPAR receptors?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the sulfonyl and oxyacetic groups to assess hydrogen bonding and hydrophobic interactions. For example, carbazole derivatives show reduced COX-2 affinity when the carboxylic acid side chain is repositioned .
- Perform MD simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes. Focus on conformational changes in PPARδ’s lipophilic pocket when substituents (e.g., methyl groups) are introduced .
Q. How should researchers resolve contradictions in crystallographic data or spectroscopic assignments?
- Crystallographic refinement : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules). For example, SHELXL’s riding model for H-atoms may conflict with anisotropic displacement parameters in flexible regions .
- Spectroscopic validation : Cross-reference NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguous peaks .
Q. What strategies mitigate stability issues during storage or handling of carbazole-sulfonyl derivatives?
- Storage : Store under inert gas (N₂/Ar) in anhydrous conditions (P231, P402) to prevent sulfonyl group hydrolysis .
- Handling : Use low-temperature crystallization (e.g., slow evaporation from MeOH/H₂O) to avoid decomposition .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
